REACTION_SMILES
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[C:1]([O:2][K:3])([CH3:4])([CH3:5])[CH3:6].[C:22]([CH3:23])(=[O:24])[c:25]1[s:26][cH:27][cH:28][cH:29]1.[C:7]([O:8][CH2:9][CH3:10])([O:11][CH2:12][CH3:13])=[O:14].[CH3:15][c:16]1[cH:17][cH:18][cH:19][cH:20][cH:21]1.[OH2:30]>>[C:7]([O:11][CH2:12][CH3:13])(=[O:14])[CH2:23][C:22](=[O:24])[c:25]1[s:26][cH:27][cH:28][cH:29]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C)O[K]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)c1cccs1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)OCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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CCOC(=O)CC(=O)c1cccs1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |